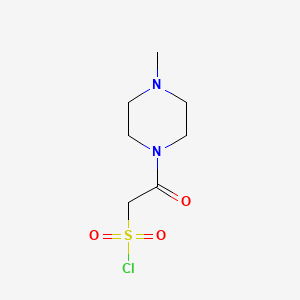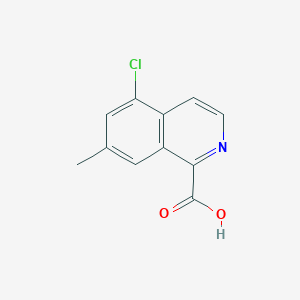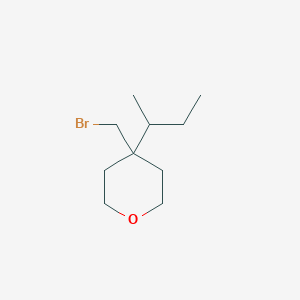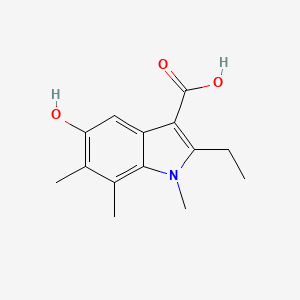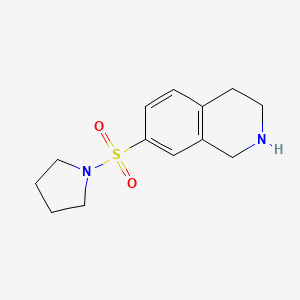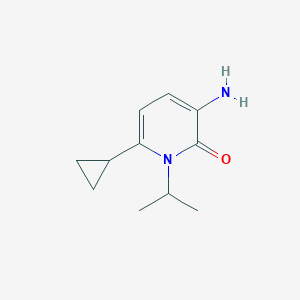
3-Amino-6-cyclopropyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6-cyclopropyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one is a synthetic organic compound that belongs to the class of dihydropyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-cyclopropyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. A common approach might include:
Cyclization: Formation of the dihydropyridine ring through cyclization reactions.
Substitution: Introduction of the amino group and other substituents through substitution reactions.
Purification: Purification of the final product using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced derivatives, such as dihydropyridine derivatives.
Substitution: The amino group and other substituents may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce dihydropyridine derivatives.
Scientific Research Applications
3-Amino-6-cyclopropyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Amino-6-cyclopropyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one would depend on its specific interactions with molecular targets. This could involve:
Binding to Receptors: Interaction with specific receptors or enzymes.
Pathway Modulation: Modulation of biochemical pathways, such as inhibition or activation of certain enzymes.
Cellular Effects: Inducing cellular responses, such as apoptosis or proliferation.
Comparison with Similar Compounds
Similar Compounds
Dihydropyridines: Other compounds in the dihydropyridine class, such as nifedipine or amlodipine.
Cyclopropyl Derivatives: Compounds with cyclopropyl groups, which may have similar steric and electronic properties.
Uniqueness
3-Amino-6-cyclopropyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one may be unique in its specific combination of functional groups and structural features, which could confer distinct biological activities or chemical reactivity.
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
3-amino-6-cyclopropyl-1-propan-2-ylpyridin-2-one |
InChI |
InChI=1S/C11H16N2O/c1-7(2)13-10(8-3-4-8)6-5-9(12)11(13)14/h5-8H,3-4,12H2,1-2H3 |
InChI Key |
QIGVBKCJTKBKKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=C(C1=O)N)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1,4-Dimethyl-1H-pyrazol-5-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13207569.png)
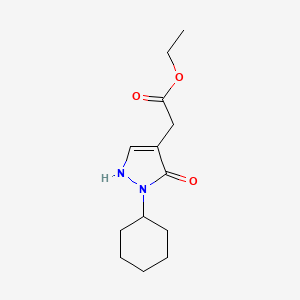
![8-[4-(Dimethylamino)phenyl]-6-azaspiro[3.4]octan-5-one](/img/structure/B13207579.png)
![1-[4-(Benzyloxy)phenyl]-5-cyclopropyl-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B13207589.png)
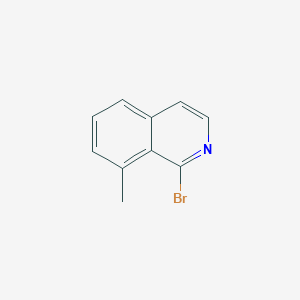
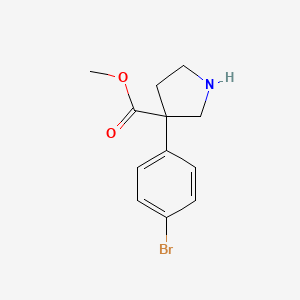
![3-[(3-Chlorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13207610.png)
